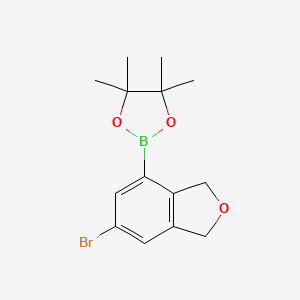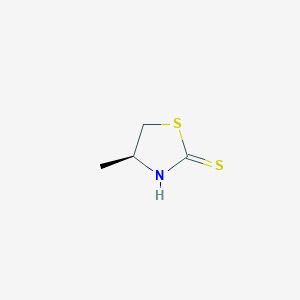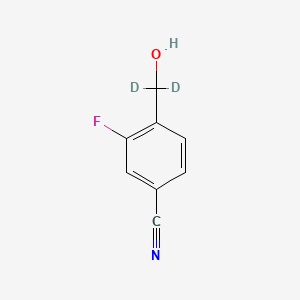
3-Bromo-4-(difluoromethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(difluoromethyl)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C6H4BrF2N. This compound is characterized by the presence of an amino group at the second position, a bromine atom at the third position, and a difluoromethyl group at the fourth position on the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(difluoromethyl)pyridin-2-amine typically involves the bromination of 2-amino-4-(difluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions usually require a temperature range of 0-25°C and a reaction time of 1-2 hours .
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions (room temperature to 50°C) in polar solvents like DMF or DMSO.
Major Products:
- Substituted pyridine derivatives
- Nitro and amine derivatives
- Biaryl derivatives from coupling reactions
科学的研究の応用
3-Bromo-4-(difluoromethyl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Agrochemicals: The compound is used in the synthesis of herbicides and fungicides.
Material Science: It is employed in the development of organic electronic materials and dyes.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of 3-Bromo-4-(difluoromethyl)pyridin-2-amine depends on its specific application:
Kinase Inhibition: The compound can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins.
Antiviral Activity: It can interfere with viral replication by inhibiting viral enzymes or disrupting viral protein synthesis.
Herbicidal Action: The compound can inhibit key enzymes in plant metabolic pathways, leading to the disruption of plant growth and development.
類似化合物との比較
- 2-Bromo-4-(difluoromethyl)pyridine
- 3-Bromo-2-(difluoromethyl)pyridine
- 2-Amino-4-bromobenzoic acid
Comparison:
- 2-Bromo-4-(difluoromethyl)pyridine: Lacks the amino group, making it less versatile in certain synthetic applications .
- 3-Bromo-2-(difluoromethyl)pyridine: The position of the bromine and difluoromethyl groups differs, affecting its reactivity and applications .
- 2-Amino-4-bromobenzoic acid: Contains a carboxylic acid group instead of a pyridine ring, leading to different chemical properties and uses .
3-Bromo-4-(difluoromethyl)pyridin-2-amine stands out due to its unique combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
3-bromo-4-(difluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2/c7-4-3(5(8)9)1-2-11-6(4)10/h1-2,5H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWPHJVZNVWHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8262642.png)

![4-Thiazolecarboxylic acid, 4,5-dihydro-2-[6-(phosphonooxy)-2-benzothiazolyl]-, trisodium salt, (S)-(9CI)](/img/structure/B8262660.png)
